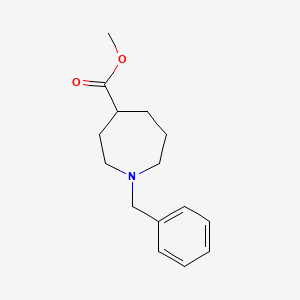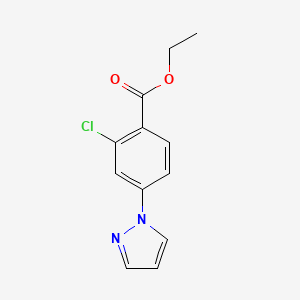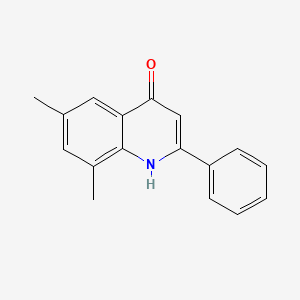
1-(4-Bromoisoquinolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromoisoquinolin-1-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol It is characterized by the presence of a bromo group attached to the isoquinoline ring, which is further connected to an ethanone group
Méthodes De Préparation
The synthesis of 1-(4-Bromoisoquinolin-1-yl)ethanone typically involves the bromination of isoquinoline derivatives. One common method includes the use of palladium-catalyzed reactions . For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in a solvent like acetonitrile (MeCN) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-(4-Bromoisoquinolin-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using reagents like .
Oxidation and Reduction Reactions: The ethanone group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as , to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromoisoquinolin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Used in the production of materials with specific chemical properties, such as polymers or dyes
Mécanisme D'action
The mechanism of action of 1-(4-Bromoisoquinolin-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromo group can participate in halogen bonding , while the ethanone group can form hydrogen bonds or coordinate with metal ions . These interactions can influence various molecular pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
1-(4-Bromoisoquinolin-1-yl)ethanone can be compared with other isoquinoline derivatives, such as:
4-Bromoisoquinoline: Lacks the ethanone group, making it less versatile in certain reactions.
1-(4-Chloroisoquinolin-1-yl)ethanone: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and applications.
1-(4-Iodoisoquinolin-1-yl)ethanone: Contains an iodo group, which can participate in different types of reactions compared to the bromo derivative
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
1260807-89-3 |
|---|---|
Formule moléculaire |
C11H8BrNO |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
1-(4-bromoisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)11-9-5-3-2-4-8(9)10(12)6-13-11/h2-6H,1H3 |
Clé InChI |
IMNYRJVIRXRASY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=C(C2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol](/img/structure/B11866340.png)
![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)



![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)


![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)



![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)
